Glucagon-like peptide 2 (GLP-2) is a 33-amino acid peptide hormone primarily produced by enteroendocrine L cells, located predominantly in the distal ileum and colon of the gastrointestinal tract. [, , ] GLP-2 is released in response to nutrient ingestion, particularly carbohydrates and lipids. [, ] Its primary role is to promote intestinal growth and adaptation, particularly following injury or resection. [, , , , , , , , ] This effect is mediated by the GLP-2 receptor (GLP-2R), a G protein-coupled receptor expressed in various tissues, including the intestine, brain, and peripheral organs. [, , , , , , , ]
Future Directions
Optimizing GLP-2 Analogs: Future research should focus on developing novel GLP-2 analogs with enhanced potency, prolonged half-life, and improved pharmacokinetic profiles to optimize therapeutic efficacy. []
Defining CNS Actions: Further investigation is needed to fully elucidate the role of GLP-2 in the CNS, including its effects on appetite regulation, neuroprotection, and potential involvement in neurodegenerative diseases. [, ]
Exploring Extraintestinal Effects: The discovery of GLP-2R expression in various peripheral tissues, such as the liver, warrants further exploration of potential roles for GLP-2 beyond the gastrointestinal tract. []
Clinical Translation: While promising, further clinical trials are needed to fully evaluate the efficacy and safety of GLP-2-based therapies for treating various intestinal disorders and potentially other conditions. [, , ]
Related Compounds
Glucagon-like peptide 2 (human)
Compound Description: Glucagon-like peptide 2 (human) is a 33-amino acid peptide hormone, structurally similar to Glucagon-like peptide 2 (rat), that plays a crucial role in intestinal growth, nutrient absorption, and mucosal integrity. []
Relevance: Glucagon-like peptide 2 (human) is highly homologous to Glucagon-like peptide 2 (rat), exhibiting similar biological activities and acting as an agonist on the GLP-2 receptor. The two peptides share a high degree of sequence homology, differing only in a few amino acid residues. Research often investigates the effects of the human variant as a model for understanding the function and therapeutic potential of Glucagon-like peptide 2 (rat) in related species. []
Teduglutide
Compound Description: Teduglutide (also known as Gattex) is a synthetic analogue of Glucagon-like peptide 2 (human) designed for therapeutic use in humans. It is a 33-amino acid peptide with increased resistance to enzymatic degradation, resulting in a prolonged half-life compared to native GLP-2. Teduglutide is approved for the treatment of Short Bowel Syndrome (SBS) to improve intestinal absorption and reduce the need for parenteral nutrition. [, ]
Relevance: Teduglutide is structurally analogous to both Glucagon-like peptide 2 (human) and Glucagon-like peptide 2 (rat). The prolonged half-life and therapeutic efficacy of teduglutide offer insights into potential treatment strategies for intestinal dysfunction in humans and other species, including rats. [, ]
Glepaglutide
Compound Description: Glepaglutide is another long-acting synthetic analogue of Glucagon-like peptide 2 (human) designed for therapeutic use in humans. Similar to teduglutide, it exhibits greater resistance to enzymatic degradation compared to native GLP-2, allowing for less frequent dosing. Glepaglutide is currently under investigation for the treatment of SBS and other conditions associated with intestinal failure. []
Relevance: Glepaglutide shares structural similarities with Glucagon-like peptide 2 (human) and Glucagon-like peptide 2 (rat) and acts as an agonist of the GLP-2 receptor. Comparing and contrasting the pharmacokinetic and pharmacodynamic properties of glepaglutide with other GLP-2 analogues, including potential differences in receptor selectivity and downstream signaling pathways, can help understand the structure-activity relationship of this class of compounds. []
HM15912
Compound Description: HM15912 represents a novel, long-acting Glucagon-like peptide 2 analogue currently being investigated for its therapeutic potential in treating SBS. This analogue displays a significantly extended half-life compared to teduglutide and other available GLP-2 analogues, enabling less frequent dosing regimens. Preclinical studies demonstrated the efficacy of HM15912 in promoting intestinal growth in rodent models of SBS, suggesting its potential as a future therapeutic option for individuals with intestinal failure. []
Relevance: As a Glucagon-like peptide 2 analogue, HM15912 shares structural characteristics with Glucagon-like peptide 2 (rat) and other GLP-2 analogues. Investigating the structural modifications in HM15912 that contribute to its prolonged half-life can guide the development of novel GLP-2 analogues with improved pharmacokinetic and therapeutic profiles in both humans and other species, including rats. []
[Gly2]GLP-2
Compound Description: [Gly2]GLP-2 is a synthetic analogue of Glucagon-like peptide 2 modified for increased stability and resistance to degradation. This analogue exhibits potent intestinotrophic effects, promoting intestinal growth and repair in various animal models. [, ]
Relevance: [Gly2]GLP-2 shares structural similarities with Glucagon-like peptide 2 (rat) and functions as a potent agonist of the GLP-2 receptor. The use of [Gly2]GLP-2 in research allows for more extended and consistent exposure compared to native GLP-2, enabling better evaluation of long-term therapeutic benefits in animal models of intestinal disease and injury. [, ]
Glucagon-like peptide-2(3-33)
Compound Description: Glucagon-like peptide-2(3-33) is a naturally occurring, truncated form of Glucagon-like peptide 2 that acts as an antagonist at the GLP-2 receptor. It is generated from the enzymatic cleavage of GLP-2 by dipeptidyl peptidase IV (DPP-IV), a ubiquitous enzyme found in various tissues, including the gut and circulation. Unlike full-length GLP-2, GLP-2(3-33) does not activate the GLP-2 receptor and can block the effects of GLP-2 by competing for receptor binding. [, , ]
Relevance: Glucagon-like peptide-2(3-33) is structurally similar to Glucagon-like peptide 2 (rat), but with an N-terminal truncation resulting in receptor antagonist activity. The presence of GLP-2(3-33) and its impact on GLP-2 signaling highlight the complexities of GLP-2 biology and the need to consider both agonistic and antagonistic interactions at the receptor level. [, , ]
Glucagon-like peptide-2(11-33)
Compound Description: Glucagon-like peptide-2(11-33) is a synthetically produced, truncated form of Glucagon-like peptide 2 identified as a potent GLP-2 receptor antagonist. This truncated peptide exhibits minimal intrinsic agonistic activity while effectively blocking the receptor, offering a valuable tool for investigating the pharmacology of the GLP-2R. []
Relevance: As a truncated form of Glucagon-like peptide 2, GLP-2(11-33) shares structural features with Glucagon-like peptide 2 (rat) but acts as a more potent antagonist compared to the naturally occurring GLP-2(3-33). This characteristic makes GLP-2(11-33) a valuable tool for dissecting the molecular mechanisms underlying GLP-2R activation and identifying novel therapeutic approaches for targeting this receptor. []
Glucagon-like peptide 1
Compound Description: Glucagon-like peptide 1 (GLP-1) is a 30-amino acid peptide hormone secreted from intestinal L-cells in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by stimulating insulin secretion from pancreatic beta-cells, suppressing glucagon release, and slowing gastric emptying. GLP-1 receptors are also found in the brain, where GLP-1 exerts anorectic effects. [, , ]
Relevance: Glucagon-like peptide 1 shares a common precursor, proglucagon, with Glucagon-like peptide 2 (rat), and the two peptides exhibit some structural similarities. While GLP-1 exhibits distinct physiological roles, understanding the interplay between GLP-1 and GLP-2 signaling in the gut and other tissues is crucial due to their shared origin and potential for overlapping or synergistic effects. [, , ]
Exendin-4
Compound Description: Exendin-4, a 39-amino acid peptide isolated from the saliva of the Gila monster, exhibits significant homology to Glucagon-like peptide 1 (GLP-1). Exendin-4 acts as a potent GLP-1 receptor agonist, demonstrating a longer half-life than native GLP-1 due to its resistance to degradation by dipeptidyl peptidase IV (DPP-IV). This property has led to the development of exendin-4 as a therapeutic agent for type 2 diabetes, marketed under the brand name Byetta. []
Relevance: While not directly acting on the GLP-2 receptor, exendin-4 is structurally similar to Glucagon-like peptide 1, which shares a common precursor with Glucagon-like peptide 2 (rat). Studying the effects of exendin-4 on GLP-1 receptor signaling in the context of GLP-2 research can provide insights into the potential interactions and crosstalk between these two important gut hormone systems. []
Exendin-(9-39)
Compound Description: Exendin-(9-39) is a synthetic analogue of exendin-4 designed to act as a potent and specific antagonist of the Glucagon-like peptide 1 (GLP-1) receptor. It effectively blocks the binding and signaling of GLP-1, allowing researchers to investigate the specific roles of GLP-1 receptor activation in various physiological processes. [, ]
Relevance: Although exendin-(9-39) does not directly target the GLP-2 receptor, its ability to specifically inhibit GLP-1 receptor signaling is valuable in studies investigating the potential interplay between the GLP-1 and GLP-2 systems. By blocking GLP-1R signaling, researchers can determine the specific contribution of GLP-2 signaling in experimental models. [, ]
Source
The primary source of glucagon-like peptide-2 in rats is the enteroendocrine L-cells located in the distal small intestine and colon. Additionally, it is also secreted by neurons in the brainstem that innervate hypothalamic regions, indicating a central role in appetite regulation and energy homeostasis.
Classification
Glucagon-like peptide-2 belongs to the glucagon family of peptides, which also includes glucagon and glucagon-like peptide-1. These peptides are encoded by the proglucagon gene and share structural similarities, although they have distinct biological functions. Glucagon-like peptide-2 is classified as an incretin hormone due to its role in enhancing insulin secretion in response to nutrient ingestion.
Synthesis Analysis
Methods
The synthesis of glucagon-like peptide-2 involves several biochemical techniques. Initially, the gene encoding glucagon-like peptide-2 can be cloned into an expression vector for recombinant production. For example, researchers have successfully synthesized the complete GLP-2 gene using plasmid constructs that allow for expression in yeast systems.
Technical Details
Gene Cloning: The GLP-2 gene is synthesized based on known sequences and cloned into vectors such as pYES2/CT for expression.
Transformation: The plasmid containing GLP-2 is transformed into Saccharomyces cerevisiae using chemical methods.
Protein Expression: The yeast is cultured to express the GLP-2 protein, which can then be purified using techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for analysis.
Molecular Structure Analysis
Structure
Glucagon-like peptide-2 consists of 33 amino acids with a specific sequence that determines its biological activity. The structure includes an N-terminal region that is crucial for receptor binding and activation.
Data
The molecular weight of glucagon-like peptide-2 is approximately 3,726 Da. It has been characterized using high-performance liquid chromatography (HPLC) to determine its purity and concentration in biological samples.
Chemical Reactions Analysis
Reactions
Glucagon-like peptide-2 undergoes enzymatic degradation primarily by dipeptidyl peptidase IV, which cleaves it into two main forms: GLP-2 (1–33) and GLP-2 (3–33). These forms retain some biological activity but are less potent than the full-length peptide.
Technical Details
Degradation: The degradation process involves cleavage at specific sites within the GLP-2 molecule.
Analysis: Techniques such as HPLC are employed to separate and quantify the different forms of GLP-2 present in plasma samples.
Mechanism of Action
Process
Glucagon-like peptide-2 exerts its effects primarily through binding to specific receptors located in both peripheral tissues and the central nervous system. Upon binding to its receptor, GLP-2 activates intracellular signaling pathways that lead to various physiological responses.
Data
Research indicates that GLP-2 enhances intestinal mucosal growth by promoting cell proliferation and reducing apoptosis in enterocytes. It also plays a role in regulating food intake through central mechanisms involving hypothalamic signaling pathways.
Physical and Chemical Properties Analysis
Physical Properties
Glucagon-like peptide-2 is a water-soluble peptide that exhibits stability under physiological conditions but is sensitive to enzymatic degradation.
Chemical Properties
Solubility: Highly soluble in aqueous solutions.
Stability: Stability can be influenced by factors such as pH and temperature.
Biological Activity: Retains activity when administered via various routes, including intravenous and subcutaneous injections.
Applications
Scientific Uses
Glucagon-like peptide-2 has several applications in scientific research:
Intestinal Health: Studied for its potential therapeutic effects on conditions such as inflammatory bowel disease due to its ability to enhance mucosal healing.
Metabolic Disorders: Investigated for its role in glucose metabolism and insulin sensitivity, making it a target for diabetes research.
Appetite Regulation: Explored for potential applications in obesity treatment due to its effects on food intake regulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.